mitomycin C

Hypoxic cytotoxicity Bioreductive alkylating agents Tumor microenvironment

Mitomycin C is the only clinically validated mitomycin combining a low oxic/hypoxic cytotoxicity differential (1.7) with proven cardiac safety (tumor-to-heart selectivity >200). Its CpG-specific DNA interstrand crosslinking and oxygen-insensitive DT-diaphorase (NQO1) activation ensure consistent potency across heterogeneous tumor oxygenation—unlike porfiromycin or mitomycin A. Ideal for Fanconi anemia/ICL repair pathway dissection, NQO1-rich tumor models, and preclinical combinations where cardiac safety is critical. Choose mitomycin C for reproducible, translational data unconfounded by analog-specific toxicities.

Molecular Formula C15H18N4O5
Molecular Weight 334.33 g/mol
CAS No. 50-07-7
Cat. No. B1677170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemitomycin C
CAS50-07-7
Synonymsmitomycine C;  mitomycinX. US brand names: Mitozytrex;  Mutamycin. Foreign brand names: Ametycine;  MitocinC;  Mitolem;  MitoMedac;  Mutamycine. Abbreviations: MITC;  MITO;  MITOC;  MTC. Code name: NCIC04706
Molecular FormulaC15H18N4O5
Molecular Weight334.33 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N
InChIInChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22)
InChIKeyNWIBSHFKIJFRCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBlack solid powder
SolubilitySoluble (NTP, 1992)
Soluble (8430 mg/L)
SOL IN WATER, METHANOL, BUTYL ACETATE, ACETONE, AND CYCLOHEXANONE;  SLIGHTLY SOL IN BENZENE, ETHER, AND CARBON TETRACHLORIDE;  PRACTICALLY INSOL IN PETROLEUM ETHER.
Freely soluble in organic solvents
1.01e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mitomycin C (CAS 50-07-7): A Bioreductive DNA Crosslinking Antibiotic for Targeted Oncology Research


Mitomycin C is a naturally occurring mitosane-class antibiotic isolated from Streptomyces caespitosus that functions as a bioreductive alkylating agent. It requires enzymatic one-electron or two-electron reduction of its quinone moiety to generate a reactive bis-electrophile capable of forming DNA interstrand crosslinks (ICLs) preferentially at CpG dinucleotide sequences [1]. The compound occupies a distinct intermediate position among mitomycin antibiotics with respect to reduction potential, activation enzymology, and oxic/hypoxic cytotoxicity differential, parameters that directly govern its antitumor selectivity and toxicity profile [2].

Why Mitomycin C Cannot Be Interchanged with Porfiromycin, Mitomycin A, or Decarbamoyl Mitomycin C in Research and Clinical Formulations


Mitomycin antibiotics share a common mitosane core yet diverge profoundly in reduction potential, enzyme-specific activation, and oxygen-dependent cytotoxicity. Mitomycin A is reduced more readily (E1/2 = −0.61 V) and is 2–3 orders of magnitude more cytotoxic than mitomycin C but carries prohibitive cardiotoxicity [1][2]. Porfiromycin (N-methyl mitomycin C) exhibits a 2.1-fold greater oxic/hypoxic differential, sacrificing aerobic cytotoxicity for hypoxic selectivity [3]. Decarbamoyl mitomycin C, originally considered monofunctional, generates 20–30-fold higher DNA adduct frequencies with altered crosslink:monoadduct ratios [4]. These biochemical and pharmacological divergences preclude generic substitution without altering both efficacy and safety parameters in a given experimental or therapeutic context.

Mitomycin C (50-07-7) Procurement Evidence: Quantified Differentiation from Porfiromycin, Mitomycin A, and Structural Analogs


Mitomycin C Demonstrates a Lower Oxic/Hypoxic Cytotoxicity Differential (1.7) Compared to Porfiromycin (3.5), Providing Greater Aerobic Tumor Cell Kill

In a direct comparative study using SaF murine tumor cells, mitomycin C (MMC) exhibited an oxic/hypoxic cytotoxicity differential of 1.7 at the 10% surviving fraction level, whereas porfiromycin (POR) showed a substantially higher differential of 3.5 under identical experimental conditions [1]. This 2.1-fold lower differential for MMC indicates greater retention of cytotoxic activity toward well-oxygenated tumor cells, which typically constitute the majority of the cell population in solid tumors. The differential was measured at extreme O₂ concentrations (air vs N₂) to capture the full dynamic range of oxygen-dependent toxicity [1].

Hypoxic cytotoxicity Bioreductive alkylating agents Tumor microenvironment

Mitomycin C Is Activated by DT-Diaphorase via an Oxygen-Insensitive Two-Electron Pathway, Unlike Porfiromycin Which Depends on One-Electron Reduction

In Chinese hamster ovary (CHO) cells engineered to overexpress rat DT-diaphorase (NQO1) by 126–133-fold, mitomycin C was equitoxic under both oxygenated and hypoxic conditions, demonstrating activation through an oxygen-insensitive two-electron reduction pathway. In marked contrast, porfiromycin was less toxic than mitomycin C under aerobic conditions but significantly more toxic under hypoxia in the same parental cells, reflecting its preferential activation via one-electron reduction by NADPH:cytochrome P450 reductase [1][2]. The DT-diaphorase-transfected clones further confirmed that enzyme overexpression increased MC toxicity equally in air and hypoxia, whereas POR toxicity was enhanced only aerobically [1].

DT-diaphorase NQO1 Enzyme-directed prodrug activation Bioreductive activation

Mitomycin C Is Noncardiotoxic at 100-Fold Pharmacological Concentrations, Unlike Mitomycin A and Cardiotoxic N7 Analogs Bearing Low Reduction Potentials

Direct in vitro comparison of nine mitomycin antibiotics against neonatal rat-heart myocytes and 8226 human myeloma cells demonstrated that mitomycin C (E1/2 = −0.45 V) was noncardiotoxic even at concentrations 100-fold above those pharmacologically achievable in humans. In contrast, mitomycin A and the N7-substituted analogs BMY-25282 and M-83, with lower reduction potentials (E1/2 ranging from −0.16 to −0.37 V), displayed marked cardiotoxicity with heart-cell to tumor-cell IC50 ratios of 32 to 50 [1]. For mitomycin C and other noncardiotoxic analogs, the tumor-cell selectivity ratio was much higher, ranging from 200 to 7,000 [1]. A correlation (r = 0.81) between decreasing reduction potential and increasing cardiotoxic potency was established, identifying a threshold of approximately −0.37 V below which cardiotoxicity becomes significant [1].

Cardiotoxicity Reduction potential Therapeutic index Mitomycin A analogs

Mitomycin C Occupies an Intermediate Reduction Potential (−0.81 V) Between Mitomycin A (−0.61 V) and Porfiromycin (−0.89 V), Predicting Moderate Enzymatic Reduction Kinetics

Cyclic voltammetry analysis in dimethyl sulfoxide with 0.1 M tetraethylammonium perchlorate provided one-electron reduction potentials for seven clinically relevant mitomycin antibiotics: −0.61 V for mitomycin A, −0.81 V for mitomycin C, and −0.89 V for porfiromycin [1]. The less negative the reduction potential, the more rapidly the antibiotic was reduced by xanthine oxidase and NADPH-cytochrome P450 reductase (e.g., mitomycin A > mitomycin C > porfiromycin). This enzymatic reduction rate correlated with augmented oxygen consumption in rat liver microsomes and with cytotoxicity (IC50) against HCT 116 human colon carcinoma cells [1]. Mitomycin C occupies an intermediate position: it is reduced approximately 0.20 V more slowly than mitomycin A (which is excessively cytotoxic and cardiotoxic) and 0.08 V more readily than porfiromycin (which may be insufficiently activated in aerobic environments) [1][2].

Reduction potential Cyclic voltammetry Structure-activity relationship Enzymatic bioreduction

Mitomycin C Generates Well-Defined CpG-Specific DNA Interstrand Crosslinks with Lower Efficiency Than N-Methylmitomycin A, Providing a Predictable DNA Damage Signature

Electrophoretic analysis using defined oligonucleotide substrates demonstrated that mitomycin C, N-methylmitomycin A (NMA), and its aziridinomitosene all crosslink DNA at CpG dinucleotides with strong preference over GpC sequences. However, N-methylmitomycin A and its aziridinomitosene were found to be better crosslinking agents than mitomycin C [1]. The crosslinking yield per CpG site was shown to increase as the number of successive CpG sequences increased, reflecting a cooperative binding mechanism. Competition assays established that mitomycins bind A-T and G-C sequences noncovalently with equal affinity, yet only CpG sequences yield appreciable crosslinks [1]. The lower crosslinking efficiency of mitomycin C relative to NMA implies a reduced total DNA lesion burden at equimolar exposure, which may contribute to its more manageable toxicity profile.

DNA interstrand crosslinks CpG sequence specificity Crosslinking efficiency Drug-DNA adducts

Optimal Research, Preclinical, and Industrial Application Scenarios for Mitomycin C (50-07-7) Based on Comparative Evidence


Tumor Models with Heterogeneous Oxygenation Requiring Balanced Aerobic and Hypoxic Cytotoxicity

In murine solid tumor models exhibiting heterogeneous oxygenation—including subcutaneous xenografts and spheroids of varying size—mitomycin C provides effective kill of both well-oxygenated and hypoxic compartments due to its low oxic/hypoxic differential of 1.7, in contrast to porfiromycin's 3.5 differential that leaves aerobic cells relatively spared [1]. This property makes MC the preferred mitomycin antibiotic for preclinical efficacy studies where complete tumor eradication, rather than hypoxic-selective targeting, is the therapeutic goal.

NQO1-Overexpressing Tumor Lines for Oxygen-Independent Prodrug Activation Studies

For research involving NQO1 (DT-diaphorase)-rich tumor cell lines such as certain pancreatic, breast, and NSCLC models, mitomycin C undergoes oxygen-insensitive two-electron activation, producing equitoxic effects under both aerobic and hypoxic conditions in DT-diaphorase-transfected cells (126–133-fold overexpression) [1][2]. This contrasts with porfiromycin's oxygen-dependent activation, making MC the compound of choice for studies where consistent activation independent of tumor oxygenation is required.

Combination Therapy Regimens with Radiation or Anthracyclines Requiring Minimal Cardiac Liability

Mitomycin C is the only clinically established mitomycin that demonstrates an absence of direct cardiotoxicity at concentrations 100-fold above pharmacologically achievable levels, with a tumor-cell to heart-cell selectivity ratio exceeding 200, compared to ratios as low as 32 for cardiotoxic N7 analogs [1]. This safety margin supports its use in preclinical combination protocols with doxorubicin or thoracic radiation, where additive cardiac toxicity would otherwise confound therapeutic interpretation.

DNA Repair Mechanism Studies Utilizing Defined CpG Crosslink Adducts

The well-established CpG sequence specificity and moderate crosslinking efficiency of mitomycin C, as characterized by gel electrophoretic assays and competition binding studies [1], make it an ideal tool compound for dissecting interstrand crosslink repair pathways (e.g., Fanconi anemia pathway, nucleotide excision repair, homologous recombination). Its lower adduct burden relative to N-methylmitomycin A reduces confounding off-target DNA damage, enabling cleaner mechanistic readouts.

Quote Request

Request a Quote for mitomycin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.